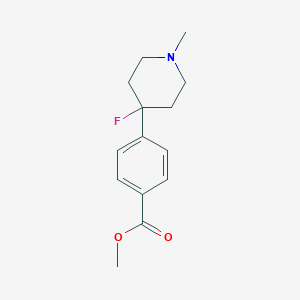

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate

Descripción

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate (C₁₄H₁₈FNO₂, molecular weight: 251.30) is a fluorinated piperidine-based benzoate ester. Its structure features a benzoic acid methyl ester core substituted at the 4-position with a 4-fluoro-1-methylpiperidin-4-yl group. The piperidine ring is characterized by a fluorine atom and a methyl group at the 4-position, creating a unique spatial and electronic profile. This compound is cataloged as a chemical building block, suggesting its utility in medicinal chemistry for drug discovery, particularly in modulating pharmacokinetic properties like metabolic stability and lipophilicity .

Propiedades

IUPAC Name |

methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-16-9-7-14(15,8-10-16)12-5-3-11(4-6-12)13(17)18-2/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKKTYFHEBORQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-fluorobenzaldehyde with methylamine under reductive amination conditions.

Esterification: The resulting 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid.

Reduction: 4-(4-fluoro-1-methylpiperidin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological receptors.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating biological pathways related to pain and inflammation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

- Heterocycle Type: The target compound employs a piperidine ring, which is less basic than the piperazine derivatives (e.g., C1, 3a). Piperazine-containing compounds (C1, 3a) enable conjugation with larger aromatic systems (e.g., quinoline in C1), which may enhance π-π stacking interactions in biological targets .

- Substituent Effects: Fluorine in the target compound introduces electronegativity, reducing basicity and increasing metabolic stability compared to non-fluorinated analogs. This contrasts with trifluoromethyl in 3a, which strongly withdraws electrons but adds steric bulk .

Synthetic Accessibility :

Physicochemical Properties

*Estimated using fragment-based methods.

- The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier analogs like C1.

Actividad Biológica

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate has the molecular formula and features a benzoate moiety linked to a piperidine ring substituted with a fluorine atom and a methyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The fluorine substitution enhances binding affinity, potentially modulating pathways related to pain and inflammation . The mechanisms include:

- Receptor Binding : The compound is studied for its interactions with neurotransmitter receptors, which may influence analgesic and anti-inflammatory effects.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in inflammatory processes, contributing to its therapeutic potential .

Analgesic and Anti-inflammatory Properties

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate has been investigated for its analgesic properties. Studies suggest that compounds with similar structural features exhibit significant inhibition of pain pathways by modulating receptor activity. For instance, the piperidine ring structure is known to enhance interaction with opioid receptors, which are critical targets in pain management .

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. It has shown potential as an inhibitor of viral entry mechanisms, particularly against enveloped viruses like Ebola and Marburg viruses. The compound's structural characteristics allow it to interfere with viral fusion processes, making it a candidate for further development as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(4-chloro-1-methylpiperidin-4-yl)benzoate | Chloro | Moderate analgesic effects |

| Methyl 4-(4-bromo-1-methylpiperidin-4-yl)benzoate | Bromo | Antiviral properties against VSV |

| Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate | Fluoro | Strong analgesic and antiviral activity |

Case Studies

- Analgesic Effects in Animal Models : A study demonstrated that the administration of methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate in rodent models resulted in significant pain relief comparable to standard analgesics. The mechanism was linked to modulation of opioid receptors .

- Antiviral Efficacy : In vitro studies indicated that this compound effectively inhibited the entry of Ebola virus pseudovirions into host cells, showcasing its potential as a broad-spectrum antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.